molecular formula C13H19ClN3O- B13745049 5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride CAS No. 102504-33-6

5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride

Cat. No.: B13745049
CAS No.: 102504-33-6
M. Wt: 268.76 g/mol
InChI Key: PITXPFQIZGFWFI-UHFFFAOYSA-M
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Description

5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride is a synthetic organic compound belonging to the oxadiazoline class This compound is characterized by its unique structure, which includes a butylamino group, a phenyl ring, and an oxadiazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride typically involves the following steps:

    Formation of the Oxadiazoline Ring: The oxadiazoline ring is formed through the cyclization of a suitable precursor, such as a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a catalyst.

    Introduction of the Butylamino Group: The butylamino group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a butylamine with an appropriate electrophilic intermediate.

    Addition of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts acylation reaction, where a phenyl group is added to the oxadiazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazoline ring to other functional groups.

    Substitution: The butylamino and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Methylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
  • 5-((Ethylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride
  • 5-((Propylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride

Uniqueness

5-((Butylamino)methyl)-3-phenyl-delta(sup 4)-1,2,4-oxadiazoline hydrochloride is unique due to its specific butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

102504-33-6

Molecular Formula

C13H19ClN3O-

Molecular Weight

268.76 g/mol

IUPAC Name

N-[(3-phenyl-2H-1,3,4-oxadiazol-5-yl)methyl]butan-1-amine;chloride

InChI

InChI=1S/C13H19N3O.ClH/c1-2-3-9-14-10-13-15-16(11-17-13)12-7-5-4-6-8-12;/h4-8,14H,2-3,9-11H2,1H3;1H/p-1

InChI Key

PITXPFQIZGFWFI-UHFFFAOYSA-M

Canonical SMILES

CCCCNCC1=NN(CO1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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